[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 4th position, and a methylamine group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but its unique chemical structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]methanol: Similar in structure but with a hydroxyl group instead of a methylamine group.
[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methylamine: Similar but with the chloro and trifluoromethyl groups at different positions.
Uniqueness
The unique combination of the chloro, trifluoromethyl, and methylamine groups in [5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine gives it distinct chemical properties that make it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[5-chloro-4-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-13-2-4(1-12)6(5)7(9,10)11/h2-3H,1,12H2 |
InChI Key |
HCZGHGYBUHFFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.